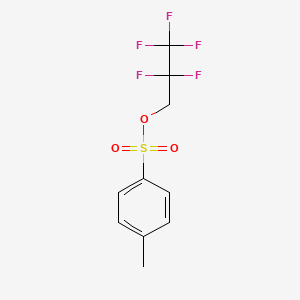

2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5O3S/c1-7-2-4-8(5-3-7)19(16,17)18-6-9(11,12)10(13,14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHQQXONFHOEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379767 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-42-4 | |

| Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

Introduction: The Significance of Fluorinated Tosylates in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated synthons highly valuable building blocks. Among these, 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate, also known as pentafluoropropyl tosylate, stands out as a versatile reagent. Its utility stems from the exceptional leaving group ability of the tosylate moiety, combined with the profound electronic effects of the pentafluoropropyl group.[1] This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important compound, aimed at researchers, scientists, and professionals in drug development.

Core Principles: Understanding the Tosylation Reaction

The synthesis of this compound is fundamentally a nucleophilic substitution reaction at the sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride).[2][3] The nucleophile in this case is the oxygen atom of the hydroxyl group in 2,2,3,3,3-pentafluoropropanol. The reaction proceeds via the formation of a sulfonate ester linkage.[2][3]

A crucial aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct. The presence of a base is essential to neutralize the generated HCl, driving the reaction to completion and preventing potential acid-catalyzed side reactions.[2] Pyridine is a commonly employed base for this purpose as it can also serve as the reaction solvent.[2]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,2,3,3,3-Pentafluoropropanol | C₃H₃F₅O | 150.05 | 10.0 g | 0.0666 |

| 4-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 13.9 g | 0.0729 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 100 mL | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |

| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment

-

Round-bottom flask (250 mL) equipped with a magnetic stir bar

-

Dropping funnel

-

Inert gas (Nitrogen or Argon) inlet and outlet

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0666 mol) of 2,2,3,3,3-pentafluoropropanol in 100 mL of anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Addition of Tosyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate beaker, dissolve 13.9 g (0.0729 mol, 1.1 equivalents) of 4-methylbenzenesulfonyl chloride in a minimal amount of anhydrous pyridine and transfer this solution to a dropping funnel. Add the tosyl chloride solution dropwise to the cooled alcohol solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.

-

Work-up: Carefully pour the reaction mixture into a beaker containing approximately 200 mL of ice-water. Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid (2 x 100 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[4]

Safety and Handling Precautions

-

Tosyl Chloride: Corrosive and moisture-sensitive.[5][6] It can cause severe skin and eye irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Store in a dry, well-closed container.[7][8]

-

Pyridine: Flammable and toxic liquid with a strong, unpleasant odor.[9] It is a skin and respiratory irritant.[9] All manipulations should be performed in a fume hood. Wear nitrile gloves for adequate protection.[9]

-

General Precautions: The reaction should be conducted under an inert atmosphere to prevent side reactions with moisture.[2]

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosylate group in the range of 7.0–7.8 ppm. The methylene protons (CH₂) adjacent to the sulfonate ester will likely appear as a multiplet around 4.0–4.5 ppm.[2]

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit distinct signals for the CF₃ and CF₂ groups. Typically, the CF₃ group resonates around -63 ppm as a triplet, while the CF₂ group appears as a multiplet in the -60 to -75 ppm range.[2]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Mass Spectrometry:

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture. Ensure all reagents are anhydrous, as moisture will consume the tosyl chloride.

-

Impure Product: Inadequate washing during the work-up can leave residual pyridine or pyridinium salts. Ensure thorough extraction and washing steps. For high-purity applications, column chromatography is recommended.

-

Alternative Bases: While pyridine is common, other non-nucleophilic bases such as triethylamine in an aprotic solvent like dichloromethane can also be employed.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides access to a valuable fluorinated building block. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for a wide range of applications in drug discovery and materials science.

References

- Google Patents. CN102351750A - Method for preparing methyl benzenesulfonate.

-

ResearchGate. Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Pearson+. Complete the following multistep syntheses using tosylate formati... | Study Prep. Available from: [Link]

-

National Institutes of Health. Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines - PMC. Available from: [Link]

-

PubMed. Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. Available from: [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]

-

National Institutes of Health. Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones - PMC. Available from: [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

- Google Patents. Tosylation of alcohols - US5194651A.

-

Sciencemadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Available from: [Link]

-

ICSC. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Available from: [Link]

-

Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

-

PubChem. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481. Available from: [Link]

-

Michigan State University. NMR Spectroscopy. Available from: [Link]

-

NanoQAM. Nuclear magnetic resonance spectroscopy. Available from: [Link]

-

National Institutes of Health. NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS - PMC. Available from: [Link]

-

Cheméo. Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). Available from: [Link]

Sources

- 1. 565-42-4 | this compound [fluoromart.com]

- 2. This compound | 565-42-4 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 8. echemi.com [echemi.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

Physicochemical properties of 2,2,3,3,3-Pentafluoropropyl tosylate

An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoropropyl Tosylate: Properties, Synthesis, and Applications

Introduction

2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate, commonly referred to as 2,2,3,3,3-Pentafluoropropyl Tosylate, is a specialized sulfonate ester that serves as a critical building block in modern organic synthesis. Its structure uniquely combines the well-established reactivity of a tosylate leaving group with the significant physicochemical impact of a terminal pentafluoropropyl moiety. This combination makes it an invaluable reagent for introducing the -CH₂CF₂CF₃ group into a wide array of molecular scaffolds.

For researchers and scientists in drug development and materials science, the incorporation of highly fluorinated chains is a proven strategy for modulating key properties such as metabolic stability, lipophilicity, and binding affinity. This guide offers a comprehensive overview of the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling of 2,2,3,3,3-Pentafluoropropyl Tosylate, providing field-proven insights for its effective application.

Molecular Profile and Physicochemical Properties

Chemical Structure and Identifiers

2,2,3,3,3-Pentafluoropropyl Tosylate consists of a p-toluenesulfonate (tosylate) group ester-linked to a 2,2,3,3,3-pentafluoropropyl chain.[1] The molecule is achiral and features a stable chemical architecture due to the strong electron-withdrawing effects of the fluorine atoms and the sulfonate group.[1]

Caption: Chemical structure of 2,2,3,3,3-Pentafluoropropyl Tosylate.

Summary of Physicochemical Properties

The key physical and chemical properties of 2,2,3,3,3-Pentafluoropropyl Tosylate are summarized below. This data is essential for planning reactions, purification procedures, and storage.

| Property | Value | Source(s) |

| CAS Number | 565-42-4 | [2][3][4] |

| Molecular Formula | C₁₀H₉F₅O₃S | [1][2][4] |

| Molecular Weight | 304.23 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 52 - 56 °C | [3][4] |

| Boiling Point | 75 °C @ 1 mmHg | [3][4] |

| Purity | ≥ 98% (by GC) | [3][4] |

| Synonyms | p-Toluenesulfonic Acid 2,2,3,3,3-Pentafluoropropyl Ester | [2][3][4] |

Spectroscopic and Structural Characterization

Analytical techniques are crucial for confirming the identity and purity of 2,2,3,3,3-Pentafluoropropyl Tosylate. The expected spectroscopic data provides a reliable fingerprint for the molecule.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the tosylate group in the 7.0–7.8 ppm range, typically as two doublets characteristic of a para-substituted benzene ring.[1] The methyl protons on the ring would appear as a singlet around 2.4 ppm. The methylene protons (-CH₂-) adjacent to the sulfonate ester are predicted to resonate as a multiplet near 4.0–4.5 ppm.[1]

-

¹⁹F NMR: This is a key technique for confirming the integrity of the fluorinated chain. Two distinct signals are expected: one for the trifluoromethyl (-CF₃) group, typically a triplet near -63 ppm, and another for the difluoromethylene (-CF₂) group, appearing as a multiplet in the -60 to -75 ppm range.[1]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key absorption bands confirm the presence of the principal functional groups. Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (S=O) are expected between 1350–1250 cm⁻¹ and 1170–1120 cm⁻¹, respectively.[1] Intense C-F stretching bands will be prominent in the 1300–1000 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion (M⁺) peak would be observed at an m/z of approximately 304.[1] Characteristic fragment ions would correspond to the tosylate cation (m/z 155) and fluorinated fragments like CF₃⁺ (m/z 69).[1]

Synthesis and Purification

Reaction Principle: The Power of Tosylation

The synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate leverages a cornerstone reaction in organic chemistry: tosylation. Alcohols are generally poor substrates for nucleophilic substitution because the hydroxide ion (-OH) is a poor leaving group. Tosylation converts the hydroxyl group into a tosylate ester (-OTs). The resulting tosylate anion is an excellent leaving group due to the stability afforded by resonance delocalization of its negative charge across the sulfonyl oxygens.[5][6] This conversion is achieved by reacting the parent alcohol, 2,2,3,3,3-pentafluoropropan-1-ol, with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[5] The base, typically pyridine or potassium carbonate, serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][7]

Caption: Experimental workflow for the synthesis of 2,2,3,3,3-Pentafluoropropyl Tosylate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2,2,3,3,3-pentafluoropropan-1-ol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 30 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Workup and Extraction: Quench the reaction by slowly adding cold 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2,2,3,3,3-Pentafluoropropyl Tosylate as a white crystalline solid.

-

Validation: Confirm the purity and identity of the final product using NMR, FT-IR, and melting point analysis.

Chemical Reactivity and Applications in Drug Development

Role in Nucleophilic Substitution (Sₙ2) Reactions

The primary utility of 2,2,3,3,3-Pentafluoropropyl Tosylate lies in its role as a potent electrophile in nucleophilic substitution reactions, particularly Sₙ2 reactions. The tosylate group is an exceptional leaving group, readily displaced by a wide range of nucleophiles.[6] When a nucleophile attacks the α-carbon, the C-O bond cleaves, and the stable tosylate anion departs, resulting in the covalent attachment of the pentafluoropropylmethyl group to the nucleophile.[8]

This reactivity makes the compound an efficient "pentafluoropropylating" agent, enabling the precise installation of this valuable fluorinated motif.

Caption: General mechanism of an Sₙ2 reaction involving a tosylate leaving group.

Applications in Medicinal Chemistry and Drug Development

The introduction of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological profiles. The pentafluoropropyl group, specifically, can confer several advantageous properties:

-

Increased Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes), which can block metabolic pathways, prolong the drug's half-life, and improve its bioavailability.

-

Modulation of Lipophilicity: The highly electronegative fluorine atoms can alter the electronic distribution of a molecule, impacting its lipophilicity (logP). This is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, potentially increasing the binding affinity and potency of a drug candidate.

2,2,3,3,3-Pentafluoropropyl Tosylate provides a direct and reliable method for incorporating the pentafluoropropyl group into lead compounds, making it a valuable tool in the iterative process of drug design and optimization.[4]

Safety, Handling, and Storage

As a reactive alkylating agent, 2,2,3,3,3-Pentafluoropropyl Tosylate requires careful handling to minimize risk.[9]

-

Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Alkylating agents, in general, should be treated as potentially carcinogenic and handled with appropriate caution.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[10][11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use spark-proof tools and ensure proper grounding to prevent static discharge.[12] In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture-induced degradation.[2][3]

Conclusion

2,2,3,3,3-Pentafluoropropyl Tosylate is a highly versatile and powerful reagent for synthetic chemistry. Its well-defined physicochemical properties, reliable synthesis, and predictable reactivity make it an essential tool for introducing the pentafluoropropyl group into organic molecules. For scientists in drug discovery and materials science, its ability to enhance metabolic stability, tune lipophilicity, and improve binding interactions provides a strategic advantage in the design of next-generation therapeutics and advanced materials. Proper understanding of its properties and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.

References

- Vertex AI Search. 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate, min 98%, 1 gram.

- TCI AMERICA. 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate 565-42-4. TCI Chemicals.

- Benchchem. 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate | 565-42-4.

- Chem-Impex. 2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate.

- Sigma-Aldrich. 2,2,3,3,3-Pentafluoropropyl methacrylate.

- Master Organic Chemistry. Tosylates And Mesylates. (2015).

- PubChem. p-Toluenesulfonate. National Center for Biotechnology Information.

- Chemsrc. CAS#:50807-74-4 | 2,2,3,3,3-pentafluoropropyl-1,1,2,2-tetrafluoroethyl ether.

- Thermo Fisher Scientific. 2,2,3,3,3-Pentafluoropropyl methacrylate - SAFETY DATA SHEET. (2024).

- Google Patents. Tosylation of alcohols - US5194651A.

- Grokipedia. Tosyl group.

- Apollo Scientific. 2,2,3,3,3-Pentafluoroprop-1-yl trifluoromethanesulphonate - Safety Data Sheet.

- Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. (2019).

- ScienceDirect. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. (2007).

- PubChem. 2,2,3,3,3-Pentafluoropropylamine. National Center for Biotechnology Information.

- YouTube. Tosylate Reactions [Organic Chemistry] Smith 2018. (2018).

- Sigma-Aldrich. SAFETY DATA SHEET. (2024).

- ResearchGate. Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. (2018).

- University of Calgary. Ch8 : Tosylates.

- Farnell. MATERIAL SAFETY DATA SHEET - Contact Cleaner II. (2012).

Sources

- 1. This compound | 565-42-4 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate | 565-42-4 | TCI AMERICA [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. grokipedia.com [grokipedia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. farnell.com [farnell.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS 565-42-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate (CAS 565-42-4), a versatile organofluorine compound of significant interest in modern organic synthesis, medicinal chemistry, and materials science. The document elucidates its molecular structure, physicochemical properties, established synthesis protocols, and spectroscopic characterization. Furthermore, it explores the compound's core reactivity, driven by the synergy between the highly stable, electron-withdrawing pentafluoropropyl group and the excellent leaving group capabilities of the tosylate moiety. Special emphasis is placed on its application as a key building block for introducing the pentafluoropropyl group into molecular scaffolds, a strategy increasingly employed in drug discovery to enhance metabolic stability and modulate pharmacokinetic profiles.

Molecular Architecture and Physicochemical Profile

This compound, also commonly referred to as 2,2,3,3,3-pentafluoropropyl tosylate, is a sulfonate ester characterized by a molecular formula of C₁₀H₉F₅O₃S and a molecular weight of 304.24 g/mol .[1] Its structure is a covalent assembly of two critical functional components: a p-toluenesulfonate (tosylate) group and a 2,2,3,3,3-pentafluoropropyl chain.[1]

The tosylate portion provides a sterically accessible, electrophilic sulfur center and, more importantly, confers the ability for the entire p-toluenesulfonate anion to act as an exceptional leaving group in nucleophilic substitution reactions. This is due to the negative charge on the departing oxygen being delocalized by resonance across the sulfonyl group.[2] The pentafluoropropyl group is a highly stable, electron-withdrawing aliphatic chain. The presence of five fluorine atoms imparts unique properties, including increased lipophilicity and metabolic stability, which are highly desirable in the design of pharmaceuticals and advanced materials.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Significance |

|---|---|---|

| CAS Number | 565-42-4 | Unique chemical identifier.[1] |

| Molecular Formula | C₁₀H₉F₅O₃S | Defines elemental composition.[1] |

| Molecular Weight | 304.24 g/mol | Influences reactivity and physical state.[1] |

| Appearance | White to off-white crystalline solid | Indicates purity and solid state at STP.[5] |

| Melting Point | 53–56 °C | Characteristic thermal property for identification.[1][5] |

| Storage | Room temperature, under inert atmosphere, in a dark place | Recommended conditions to ensure stability.[6] |

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the esterification of 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride (tosyl chloride).[1] This reaction is a cornerstone of organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[7]

The reaction is typically conducted in the presence of a base, such as pyridine. The choice of pyridine is strategic; it serves not only as a solvent but also as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1][7] This prevents the protonation of the starting alcohol and drives the reaction toward completion. Conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions involving atmospheric moisture.[1]

Detailed Experimental Protocol

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

-

Reagents: The flask is charged with 2,2,3,3,3-pentafluoropropanol (1.0 eq) and anhydrous pyridine (2-3 volumes). The solution is cooled to 0 °C in an ice bath.

-

Addition: A solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine or another inert solvent is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress is monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: The mixture is poured into cold dilute HCl(aq) to neutralize excess pyridine and precipitate the product. The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to yield the pure product.

Causality and Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the tosyl chloride. The pyridine base then deprotonates the resulting oxonium ion intermediate to yield the final tosylate ester and pyridinium hydrochloride.[7] This mechanism ensures that the stereochemistry at the alcohol's carbon center is retained, a critical feature for stereospecific synthesis.[2]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through a combination of standard spectroscopic techniques.

Table 2: Key Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Peak (cm⁻¹) |

|---|---|---|

| ¹⁹F NMR | -CF₃ | ~ -63 ppm (triplet) |

| -CF₂- | Multiplet in the -60 to -75 ppm range | |

| ¹H NMR | Aromatic (tosyl) | 7.0 – 7.8 ppm (two doublets) |

| -CH₂- (ester) | ~ 4.0 – 4.5 ppm (multiplet) | |

| -CH₃ (tosyl) | ~ 2.4 ppm (singlet) | |

| FT-IR | S=O (asymmetric) | 1350 – 1250 cm⁻¹ |

| S=O (symmetric) | 1170 – 1120 cm⁻¹ | |

| C-F | 1300 – 1000 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 304 |

| Tosyl fragment | m/z = 155 | |

| CF₃ fragment | m/z = 69 |

(Data predicted and compiled based on typical values for these functional groups)[1]

The ¹⁹F NMR is particularly diagnostic, showing distinct signals for the trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups, confirming the integrity of the fluorinated chain.[1] ¹H NMR confirms the presence and para-substitution pattern of the tosyl group and the methylene bridge.[1] FT-IR spectroscopy provides clear evidence of the sulfonate ester linkage through its strong, characteristic S=O stretching bands.[1]

Core Reactivity and Applications in Synthesis

The primary utility of 2,2,3,3,3-pentafluoropropyl tosylate is as a potent electrophile for introducing the pentafluoropropyl moiety into a wide range of molecules.[6] This reactivity stems from the tosylate being an excellent leaving group, which readily departs during nucleophilic substitution reactions. It is a superior alternative to using the parent alcohol directly, as the hydroxyl group (-OH) is a poor leaving group.[7]

This compound is particularly effective in Sₙ2 reactions with various nucleophiles, including amines, thiols, azides, cyanides, and carbanions. The strong electron-withdrawing nature of the pentafluoropropyl group can influence the reactivity at the adjacent methylene carbon, but the reaction proceeds efficiently under standard Sₙ2 conditions.

This synthetic utility is leveraged in several fields:

-

Organic Synthesis: As a versatile building block for creating structurally complex fluorinated molecules.[1][8]

-

Materials Science: In the synthesis of fluorinated polymers and surfactants, imparting properties like thermal stability, chemical resistance, and hydrophobicity.[9]

-

Surface Modification: For creating oleophobic and hydrophobic surfaces on various substrates.[9]

The Role of the Pentafluoropropyl Moiety in Drug Discovery

The introduction of fluorinated groups is a powerful and widely adopted strategy in modern medicinal chemistry.[10][11] The pentafluorosulfanyl (SF₅) group, a close relative in terms of its properties, has emerged as a significant functional group, and the principles apply to the pentafluoropropyl group as well.[12] This group is often considered a "super trifluoromethyl group" due to its enhanced steric bulk and lipophilicity.[13]

Key advantages of incorporating a pentafluoropropyl group into a drug candidate include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the pentafluoropropyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[4] This can increase the drug's half-life and bioavailability.[9][12]

-

Increased Lipophilicity: The fluorinated tail increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][12]

-

Modulation of Binding Affinity: The strong electron-withdrawing nature and unique steric profile of the group can alter the electronic properties and conformation of the parent molecule, potentially leading to stronger and more selective binding to its biological target.[12]

-

Bioisosteric Replacement: The pentafluoropropyl group can serve as a bioisostere for other chemical groups, such as tert-butyl, isopropyl, or halogen atoms, allowing chemists to fine-tune a molecule's properties while maintaining its overall shape and biological activity.[11]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related sulfonate esters and alkylating agents provide a basis for safe handling protocols.

-

Hazards: Compounds of this class are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14][15] As an alkylating agent, it should be handled with care to avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust.[16] Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] Storage under an inert atmosphere is recommended to prevent hydrolysis and ensure long-term stability.[6]

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its utility is defined by the strategic combination of a stable, property-modulating pentafluoropropyl group and a synthetically labile tosylate leaving group. For researchers in drug discovery, it offers a reliable method to introduce a fluorinated moiety known to enhance critical pharmacokinetic properties. In materials science and organic synthesis, it serves as a robust building block for creating novel molecules with tailored characteristics. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in scientific innovation.

References

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. (n.d.).

- This compound | 565-42-4 | Benchchem. (n.d.).

- 565-42-4 | this compound. (n.d.).

- CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents. (n.d.).

- CAS 2342-67-8: 3,3,3-trifluoropropyl 4-methylbenzenesulfon… - Cymit Química S.L. (n.d.).

- 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate - Smolecule. (n.d.).

- US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents. (n.d.).

- 2,2,3,3,3-Pentafluoropropyl p-toluenesulfonate - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).

- Tosylates And Mesylates - Master Organic Chemistry. (2015-03-10).

- Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.).

- Preparation of mesylates and tosylates | Organic chemistry | Khan Academy - YouTube. (2013-10-21).

- 312-68-5 | 3-Fluoropropyl 4-methylbenzenesulfonate - ChemScene. (n.d.).

- 9.4: Tosylate—Another Good Leaving Group - Chemistry LibreTexts. (2019-06-02).

- Ch8 : Tosylates - University of Calgary. (n.d.).

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed. (2017-09-21).

- The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025-01-15).

- Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - Figshare. (2023-06-09).

- Safety Data Sheet - Angene Chemical. (2021-05-01).

- 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate 565-42-4 | TCI AMERICA - TCI Chemicals. (n.d.).

- 2, 2, 3, 3, 3-Pentafluoropropyl p-Toluenesulfonate, min 98%, 1 gram. (n.d.).

Sources

- 1. This compound | 565-42-4 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CAS 2342-67-8: 3,3,3-trifluoropropyl 4-methylbenzenesulfon… [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate | 565-42-4 | TCI AMERICA [tcichemicals.com]

- 6. 565-42-4 | this compound [fluoromart.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Buy 2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate | 2069-36-5 [smolecule.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 13. sussex.figshare.com [sussex.figshare.com]

- 14. chemscene.com [chemscene.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

Spectral data for 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

An In-depth Technical Guide to the Spectral Data of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

This guide provides a comprehensive analysis of the spectral data for this compound, a specialized sulfonate ester of significant interest in pharmaceutical and agrochemical research.[1] With the CAS Number 565-42-4, this compound is also known as 2,2,3,3,3-Pentafluoropropyl Tosylate. Its unique properties, imparted by the pentafluoropropyl group, include exceptional thermal stability and chemical resistance.[1] Understanding its spectral signature is paramount for confirming its identity, assessing purity, and elucidating its role in complex chemical reactions.

This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed methodologies for the spectral characterization of this compound.

Molecular Architecture and Physicochemical Properties

This compound possesses a molecular structure consisting of a p-toluenesulfonate (tosylate) group linked to a pentafluoropropyl chain via an ester bond.[2] The electron-withdrawing nature of the fluorine atoms and the sulfonate group significantly influences the compound's reactivity and spectral characteristics.[2]

Figure 1: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉F₅O₃S | [2] |

| Molecular Weight | 304.23 g/mol | [2] |

| Physical State | White to almost white powder/crystal | |

| Melting Point | 52.0 to 56.0 °C | |

| Boiling Point | 75 °C at 1 mmHg |

| Purity (by GC) | >98.0% | |

Synthesis Overview

The most common and established method for synthesizing this compound is through a nucleophilic substitution reaction.[2] This involves reacting 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine, which also acts as a solvent and an acid scavenger.[2]

Figure 2: Synthesis pathway for this compound.

Spectroscopic Data and Interpretation

A multi-spectroscopic approach is essential for the unambiguous identification and characterization of the title compound. The data from IR, NMR (¹H, ¹³C, ¹⁹F), and Mass Spectrometry collectively provide a detailed structural fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks confirm the presence of the sulfonate group, the fluorinated alkyl chain, and the aromatic ring.

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Characteristic Peak Range (cm⁻¹) | Significance |

|---|---|---|

| S=O (asymmetric stretch) | 1350–1250 | Confirms the presence of the sulfonate ester functionality.[2] |

| S=O (symmetric stretch) | 1170–1120 | Further evidence of the sulfonate group.[2] |

| C-F (stretch) | 1300–1000 | Indicates the presence of the pentafluoropropyl chain.[2] |

| Aromatic C-H (para-substituted) | 800–850 | Suggests the para-substitution pattern of the tosyl group.[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal, ensuring good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.

The ¹H NMR spectrum is expected to show three distinct sets of signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons.

Table 3: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -SO₃) | ~7.8 | Doublet | 2H |

| Aromatic (ortho to -CH₃) | ~7.4 | Doublet | 2H |

| -CH₂- | 4.0–4.5 | Multiplet | 2H |

| -CH₃ | ~2.5 | Singlet | 3H |

Causality Behind Experimental Choices: The aromatic protons are in the downfield region (7.0-7.8 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonate group.[2] The methylene protons adjacent to the electronegative oxygen of the ester are also shifted downfield.[2]

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the symmetry of the p-substituted benzene ring, only four signals are expected for the aromatic carbons.[3]

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| C=O (implicit in sulfonate) | Not applicable |

| Aromatic (C-S) | ~145 |

| Aromatic (C-CH₃) | ~130 |

| Aromatic (CH) | 128-130 |

| -CH₂- | 60-70 |

| -CF₂- | 110-120 (triplet) |

| -CF₃ | 115-125 (quartet) |

| -CH₃ | ~21 |

Note: The chemical shifts for the fluorinated carbons are approximate and will exhibit splitting due to C-F coupling.

¹⁹F NMR is a highly sensitive technique and is crucial for characterizing fluorinated compounds.[4] Two distinct signals are expected for the two different fluorine environments in the pentafluoropropyl group.

Table 5: Predicted ¹⁹F NMR Spectral Data

| Fluorine Atoms | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CF₃ | ~ -80 to -85 | Triplet |

| -CF₂- | ~ -120 to -125 | Quartet |

Expertise & Experience: The chemical shifts are referenced relative to CFCl₃ (0 ppm).[4][5] The CF₃ signal appears as a triplet due to coupling with the two adjacent fluorine atoms of the CF₂ group. Conversely, the CF₂ signal appears as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

Experimental Protocol: NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Acquire the ¹H spectrum.

-

Acquire the ¹³C spectrum using proton decoupling to simplify the spectrum to singlets for each carbon.

-

Acquire the ¹⁹F spectrum. A reference standard like CFCl₃ is typically used.[5]

-

Process the spectra by Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Table 6: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

|---|---|

| 304 | Molecular ion (M⁺) [C₁₀H₉F₅O₃S]⁺ |

| 155 | [C₇H₇O₂S]⁺ (tosyl cation) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 69 | [CF₃]⁺ |

Trustworthiness: The presence of the molecular ion peak at m/z 304 confirms the molecular weight of the compound.[2] The fragment at m/z 155 is a strong indicator of the tosylate moiety, while the fragment at m/z 69 is characteristic of a trifluoromethyl group.[2]

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Self-Validating System of Analysis

The true power of this multi-spectroscopic approach lies in its self-validating nature. Each technique provides a piece of the structural puzzle, and together they create a coherent and verifiable picture.

Figure 3: Workflow demonstrating the self-validating nature of multi-spectroscopic analysis.

References

-

Royal Society of Chemistry, "Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information", Royal Society of Chemistry, Available: [Link].

-

Chemistry LibreTexts, "13.11: Characteristics of ¹³C NMR Spectroscopy", Chemistry LibreTexts, Available: [Link].

- Google Patents, "CN102351750A - Method for preparing methyl benzenesulfonate", Google P

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,2,3,3,3-Pentafluoropropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,2,3,3,3-pentafluoropropyl tosylate. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the principles and experimental considerations necessary for the accurate structural elucidation of highly fluorinated organic molecules.

Introduction: The Significance of Fluorine in Modern Chemistry and NMR

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the precise characterization of fluorinated compounds is of paramount importance. Among the arsenal of analytical techniques, ¹⁹F NMR spectroscopy stands out as a particularly powerful tool. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides exceptional resolution and a wealth of structural information.[1][2]

This guide will delve into the specific NMR attributes of 2,2,3,3,3-pentafluoropropyl tosylate, a compound that features both a highly fluorinated alkyl chain and an aromatic tosyl group. We will explore the intricacies of ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin coupling, and provide a robust framework for interpreting the resulting spectra.

Predicted ¹H and ¹⁹F NMR Spectra of 2,2,3,3,3-Pentafluoropropyl Tosylate

Molecular Structure and Atom Labeling

For clarity in the following discussion, the atoms of 2,2,3,3,3-pentafluoropropyl tosylate are labeled as follows:

Caption: Experimental workflow for the NMR analysis of 2,2,3,3,3-pentafluoropropyl tosylate.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all signals and a deeper understanding of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates proton and fluorine nuclei that are coupled to each other. It would definitively link the methylene protons to the CF₂ and CF₃ groups, confirming the coupling pathways.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the assignment of the carbon signals in the pentafluoropropyl and tosyl moieties.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which can be used to confirm the connectivity of the entire molecule.

-

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the CF₂ and CF₃ signals, confirming their mutual coupling.

Conclusion

The ¹H and ¹⁹F NMR spectra of 2,2,3,3,3-pentafluoropropyl tosylate provide a rich source of structural information that is critical for its unambiguous identification and characterization. By understanding the fundamental principles of chemical shifts and spin-spin coupling in fluorinated molecules, and by employing appropriate experimental techniques, researchers can confidently elucidate the structure of this and other complex fluorinated compounds. This guide provides the foundational knowledge and practical insights necessary to achieve this, empowering scientists in their drug discovery and materials science endeavors.

References

-

National Center for Biotechnology Information. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." PubChem, National Library of Medicine, [Link].

-

Tettey, J., et al. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry, vol. 2017, 2017, pp. 1-8. Hindawi, [Link].

-

"19Flourine NMR." NMR Service, [Link].

-

"Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, Wikimedia Foundation, [Link].

-

"Aliphatic areas of ¹H (a) and ¹³C (b) NMR spectra of compounds 2a and 4a." ResearchGate, [Link].

-

"Series of 19 F NMR spectra recorded during the process of warming a..." ResearchGate, [Link].

-

"F19 detection." NMR Facility, UCSB Chem and Biochem, [Link].

-

"2,2,3,3,3-Pentafluoro-1-propanol." NIST WebBook, National Institute of Standards and Technology, [Link].

-

"Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples." ACS Publications, [Link].

-

"Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives." Organic Letters, ACS Publications, [Link].

-

"Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization." ResearchGate, [Link].

-

"Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." ACS Omega, ACS Publications, [Link].

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the." The Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. ACS Publications, [Link].

-

"¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I)." ResearchGate, [Link].

-

"New Frontiers and Developing Applications in 19F NMR." PMC, National Center for Biotechnology Information, [Link].

-

"Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis." The Royal Society of Chemistry, [Link].

-

"Wiley-VCH 2007 - Supporting Information." Wiley Online Library, [Link].

-

"2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online." Thermo Scientific Alfa Aesar, [Link].

Sources

IR spectrum of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

An In-Depth Technical Guide to the Infrared Spectrum of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral features, provides a robust experimental protocol for data acquisition, and offers expert interpretation of the resulting spectrum.

Introduction: The Molecular Context

This compound is an organofluorine compound of significant interest in synthetic chemistry.[1] Its structure combines two key functional moieties: a p-toluenesulfonate (tosylate) group and a heavily fluorinated alkyl chain. The tosylate is an excellent leaving group in nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.[2] The pentafluoropropyl group imparts unique properties, including thermal stability and altered lipophilicity, which are valuable in the design of novel pharmaceuticals and materials.[3]

Given its role as a critical synthetic intermediate, unambiguous structural verification is paramount.[1] Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for confirming the presence of key functional groups, thereby validating the molecular identity of the compound.[4] This guide will dissect the IR spectrum, correlating specific absorption bands to the vibrational modes of the molecule's constituent parts.

Structural Analysis and Predicted Vibrational Modes

The power of IR spectroscopy lies in its ability to detect the characteristic vibrations of specific covalent bonds.[4][5] The spectrum of this compound is best understood by dissecting the molecule into its primary functional components and predicting their absorption frequencies.

The p-Toluenesulfonate (Tosyl) Moiety

This aromatic sulfonate ester group is responsible for several strong and highly diagnostic absorption bands.

-

S=O Stretching Vibrations: The sulfonyl group (SO₂) is the most prominent feature. Due to the large change in dipole moment during vibration, these bonds produce very strong and sharp absorption bands.

-

S-O-C Stretching: The stretching of the sulfonate ester linkage contributes to the spectrum, often appearing in the 1000-750 cm⁻¹ region. These can sometimes be coupled with other vibrations.

-

Aromatic Ring Vibrations:

-

C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[7]

-

C=C Stretches: The vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic bands in the 1600-1400 cm⁻¹ region.[7]

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring (para-substitution in this case) gives rise to a strong band in the fingerprint region, typically between 800–850 cm⁻¹ .[6]

-

The 2,2,3,3,3-Pentafluoropropyl Moiety

The high electronegativity of fluorine and the strength of the C-F bond dominate a significant portion of the spectrum.

-

C-F Stretching Vibrations: Carbon-fluorine bonds produce exceptionally strong and often broad absorption bands due to the large dipole moment of the bond. These are typically found in the 1300–1000 cm⁻¹ region.[6][8] The presence of multiple fluorine atoms (CF₂ and CF₃) will result in a complex and intense series of overlapping bands in this area, which is a hallmark of highly fluorinated compounds.[9]

-

-CH₂- Group Vibrations: The methylene bridge connecting the tosylate oxygen to the fluorinated chain exhibits standard alkane C-H stretches. These are expected at wavenumbers just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹ ).[10]

Data Summary: Expected IR Absorption Bands

The following table summarizes the anticipated key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350–1250 | Strong, Sharp |

| Sulfonyl (S=O) | Symmetric Stretch | 1170–1120 | Strong, Sharp |

| Fluoroalkyl (C-F) | C-F Stretch (Multiple) | 1300–1000 | Very Strong, Complex |

| Aromatic (C-H) | C-H Stretch | 3100–3000 | Medium to Weak |

| Alkyl (C-H) | C-H Stretch | 2950–2850 | Medium |

| Aromatic (C=C) | Ring Stretch | 1600–1400 | Medium to Weak |

| Aromatic (C-H) | Out-of-Plane Bend (para) | 850–800 | Strong |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol details the use of an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for analyzing solid samples.

Instrument Preparation (Self-Validation)

-

System Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen for at least 15-20 minutes. This is critical to minimize atmospheric water vapor and CO₂ interference, which can obscure key spectral regions.

-

ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe (e.g., lint-free lens paper). This ensures no residue from previous samples contaminates the spectrum.

-

Performance Verification: Run a diagnostic test on the instrument to confirm it meets manufacturer specifications for signal-to-noise ratio and energy output.

Data Acquisition Workflow

Caption: Workflow for FT-IR data acquisition and analysis.

Step-by-Step Methodology

-

Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal intensity.

-

Sample Spectrum: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Data Processing:

-

Apply an ATR correction if the software allows, which corrects for the wavelength-dependent depth of penetration of the IR beam.

-

Perform a baseline correction to ensure all peaks originate from a flat baseline, facilitating accurate peak picking.

-

Spectral Interpretation: A Validated Analysis

Interpreting the spectrum involves identifying the key bands predicted in Section 3 and confirming their presence.

-

Primary Confirmation: The most telling evidence for the correct compound is the simultaneous presence of the very strong S=O stretches (around 1350 cm⁻¹ and 1170 cm⁻¹) and the intense, broad C-F absorption region (1300-1000 cm⁻¹). The C-F bands will likely overlap with the symmetric S=O stretch, resulting in a powerful and complex absorption pattern in this part of the spectrum.

-

Aromatic and Alkyl Verification: Look for the weaker C-H stretching bands. A small cluster of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ confirm the -CH₂- spacer. The strong band around 820 cm⁻¹ is a reliable indicator of the para-substituted aromatic ring.

-

Absence of Other Functionalities: Equally important is the absence of unexpected peaks. For example, a broad band in the 3500-3200 cm⁻¹ region would indicate O-H contamination (e.g., from residual starting alcohol, 2,2,3,3,3-pentafluoropropanol), signaling an incomplete reaction or impure sample.

By systematically verifying the presence of these key absorptions and confirming the absence of bands from plausible impurities, FT-IR spectroscopy provides a high degree of confidence in the structural identity and purity of this compound.

References

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. (2023-09-01). [Link]

-

MDPI. Enhanced Cell Adhesion on Biofunctionalized Ti6Al4V Alloy: Immobilization of Proteins and Biomass from Spirulina platensis Microalgae. (2026-01-22). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Special Feature Organo-Fluorine Chemical Science. (2025-10-16). [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021-12-15). [Link]

-

PubMed. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines. (1967-12). [Link]

-

YouTube. 12.5c Formation of Tosylate Esters. (2018-09-20). [Link]

Sources

- 1. 565-42-4 | this compound [fluoromart.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 565-42-4 | Benchchem [benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Introduction: The Role of Fluorination in a Powerful Alkylating Agent

An In-Depth Technical Guide to the Stability and Storage of 2,2,3,3,3-Pentafluoropropyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

2,2,3,3,3-Pentafluoropropyl tosylate (PFPT) is a specialized organic reagent that merges the well-established reactivity of a tosylate leaving group with the unique physicochemical properties imparted by a polyfluorinated alkyl chain. The tosyl group is renowned for its ability to transform a poor leaving group (a hydroxyl group) into an excellent one, facilitating nucleophilic substitution and elimination reactions.[1][2] The effectiveness of the tosylate anion as a leaving group is derived from the stability of the resulting p-toluenesulfonate anion, which is significantly delocalized through resonance.[1][2]

The incorporation of the 2,2,3,3,3-pentafluoropropyl moiety introduces a strong inductive effect due to the high electronegativity of the fluorine atoms. This electronic influence is critical to the molecule's stability and reactivity profile, differentiating it from non-fluorinated analogues. This guide provides a comprehensive overview of the factors governing the stability of PFPT, outlines field-proven storage and handling protocols, and offers a framework for its experimental stability assessment.

Diagram of 2,2,3,3,3-Pentafluoropropyl Tosylate

Caption: Chemical structure of 2,2,3,3,3-Pentafluoropropyl tosylate.

I. Core Chemical Stability Profile

The stability of PFPT is primarily dictated by the susceptibility of the sulfonate ester linkage to cleavage. Understanding the key degradation pathways is essential for preventing sample degradation and ensuring experimental reproducibility.

A. Hydrolytic Stability

Hydrolysis is one of the most common degradation pathways for pharmaceutical compounds and reagents.[3] For PFPT, this involves the nucleophilic attack of water on the electrophilic sulfur atom or the adjacent carbon of the propyl chain, leading to the cleavage of the ester bond.

-

Mechanism: The reaction yields 2,2,3,3,3-pentafluoropropanol and p-toluenesulfonic acid. The rate of hydrolysis is highly dependent on pH and temperature.[3] While the strong carbon-fluorine bonds are exceptionally stable, the sulfonate ester linkage remains the point of vulnerability.[4] Studies on related fluorotelomer esters show that hydrolysis can be significant, especially under basic conditions.[5][6]

-

Causality: The electron-withdrawing nature of the pentafluoropropyl group can influence the reaction. While it enhances the leaving group ability of the tosylate, it also makes the adjacent methylene (CH₂) protons more acidic and potentially susceptible to base-catalyzed elimination reactions, which can compete with hydrolysis.

B. Thermal Stability

-

Considerations: PFPT is a relatively stable compound at recommended storage temperatures. However, exposure to elevated temperatures can provide the necessary activation energy to overcome reaction barriers, accelerating degradation.

-

Decomposition: At high temperatures, decomposition can occur, potentially releasing toxic and corrosive fumes.[7] Therefore, it is crucial to avoid exposure to open flames or high-heat sources.[7][8]

C. Photostability

-

Preventative Measures: To mitigate this risk, PFPT should be stored in amber or opaque containers that block UV radiation.

II. Recommended Storage and Handling Protocols

Proper storage is the most critical factor in maintaining the integrity and shelf-life of PFPT. The following recommendations are synthesized from safety data sheets of structurally related fluorinated and reactive compounds.

A. Optimal Storage Conditions

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation pathways by lowering the kinetic energy of the molecules.[9] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen); Tightly sealed container. | Minimizes exposure to atmospheric moisture, which is a key reactant in hydrolysis.[9] Prevents potential oxidative degradation. |

| Light Exposure | Store in an amber or opaque vial/container. | Protects the compound from photolytic degradation initiated by UV light absorption by the aromatic tosyl group.[3] |

| Incompatible Materials | Strong oxidizing agents, strong bases, and water/moisture. | Oxidizing agents can react with the organic structure.[9] Strong bases can catalyze rapid hydrolysis or elimination. Moisture leads to hydrolysis. |

B. Safe Handling Procedures

As a potent alkylating agent, PFPT must be handled with appropriate caution. Tosylates, in general, are considered potentially carcinogenic.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[11]

-

Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of any potential vapors.[7]

-

Dispensing: Use clean, dry glassware and tools. If dispensing from a larger container, blanket the headspace with an inert gas like argon or nitrogen before resealing to prevent moisture ingress.

-

Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[12] Dispose of all waste in accordance with local, state, and federal regulations.

III. Experimental Workflow: Forced Degradation Study

To empirically validate the stability of PFPT under specific experimental conditions, a forced degradation study is indispensable. This protocol provides a self-validating system to identify potential liabilities.

A. Protocol Overview

This workflow exposes PFPT to accelerated stress conditions to predict its long-term stability and identify its degradation products.

Caption: Workflow for a forced degradation study of PFPT.

B. Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2,2,3,3,3-Pentafluoropropyl tosylate in HPLC-grade acetonitrile.

-

Stress Sample Preparation:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Thermal: Place 2 mL of the stock solution in a vial.

-

Control: Place 2 mL of the stock solution in a vial.

-

-

Incubation:

-

Store the control sample at 2-8°C in the dark.

-

Incubate the acid, base, and oxidation samples at 40°C in the dark for 24 hours.

-

Incubate the thermal stress sample at 60°C in the dark for 24 hours.

-

Expose a separate photostability sample to a calibrated UV light source.

-

-

Quenching and Analysis:

-

After incubation, allow all samples to return to room temperature.

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples, including the control, to a suitable concentration for analysis (e.g., 100 µg/mL).

-

Analyze by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV and Mass Spectrometry (MS) detection.

-

-

Data Interpretation:

-

Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation.

-

Use the MS data to identify the mass of any new peaks, which correspond to degradation products. A likely degradation product is 2,2,3,3,3-pentafluoropropanol.

-

IV. Plausible Degradation Pathway: Hydrolysis

The most probable non-photolytic degradation route is hydrolysis. The following diagram illustrates this pathway.

Caption: Primary hydrolytic degradation pathway for PFPT.

Conclusion

2,2,3,3,3-Pentafluoropropyl tosylate is a valuable synthetic tool, but its utility is directly linked to its chemical integrity. Its stability is primarily challenged by hydrolysis, with secondary risks from thermal and photolytic stress. By implementing stringent storage conditions—specifically refrigeration in a dry, dark, and inert environment—and adhering to safe handling protocols, researchers can ensure the reagent's long-term viability and the reliability of their experimental outcomes. The use of systematic stability studies, such as the forced degradation protocol outlined, provides a robust framework for validating the compound's fitness for use in sensitive applications.

References

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

Liu, J., & Lee, L. S. (2013). Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review. PubMed. [Link]

-

Krouse, M., & Krouse, H. R. (2007). Hydrolysis of Fluorosilanes: A Theoretical Study. ResearchGate. [Link]

-

Gaudes, C., et al. (2023). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. ResearchGate. [Link]

-

Grokipedia. (n.d.). Tosyl group. [Link]

-

Fromel, N., & Knepper, T. P. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. PubMed. [Link]

-

Wackett, L. P. (2016). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]

-

Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

-

Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Organic Chemistry Portal. [Link]

-

Nikiforov, V. A. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. PubMed. [Link]

-

The Organic Chemistry Tutor. (2018). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube. [Link]

-

Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. [Link]

-

Raj, Y. (n.d.). DEGRADATIONPATHWAY B. Pharm 2-2. Scribd. [Link]

-

Nikiforov, V. A. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. ResearchGate. [Link]

-

Li, Y., et al. (2020). Fluorine impairs carboxylesterase 1-mediated hydrolysis of T-2 toxin and increases its chondrocyte toxicity. PubMed Central. [Link]

-

Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Strategies for the Biodegradation of Polyfluorinated Compounds [mdpi.com]

- 5. Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]